2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one

Chiral resolution Stereochemical purity Diastereomer differentiation

This chiral amino ketone features a (S)-3-(dimethylamino)pyrrolidine fragment—identical to bafetinib's chiral amine (Bcr-Abl IC₅₀ 5.8 nM)—with a 2-aminopropan-1-one linkage. Absence of an aromatic ring distinguishes it from cathinones (α-PVP, MDPV), providing a polar, fragment-like scaffold (XLogP3-AA: -0.5) for FBDD. Dual amine functionality (pKa ~7.5–10) enables multiple protonation states and synthetic elaboration. Specify the (2S,3S)-diastereomer (CAS 1401665-89-1, ≥98%) for stereochemical integrity in SAR and analytical reference standards.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
Cat. No. B11803467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC(C1)N(C)C)N
InChIInChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7?,8-/m0/s1
InChIKeyCLGAHSYZQGFOHM-MQWKRIRWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one: Chiral Pyrrolidine-Amino Ketone Procurement Baseline


2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one (CAS 1344974-62-4; molecular formula C₉H₁₉N₃O; MW 185.27 g/mol) is a chiral amino ketone featuring a pyrrolidine ring bearing a (S)-configured dimethylamino substituent at the 3-position and a 2-aminopropan-1-one moiety. The compound contains both a primary amine and a tertiary amine, yielding a computed XLogP3-AA of -0.5, one hydrogen bond donor, and three hydrogen bond acceptors [1]. It exists as a pair of diastereomers when the 2-aminopropan-1-one chiral centre is also defined: the (2S,3S)-isomer (CAS 1401665-89-1) and the (2S,3R)-isomer (CAS 1401668-51-6), each commercially available as single stereoisomers at ≥95% purity from multiple vendors . The (S)-3-(dimethylamino)pyrrolidine fragment is a recognised chiral building block in pharmaceutical synthesis, notably in the Bcr-Abl kinase inhibitor bafetinib (INNO-406) . Unlike cathinone-class stimulants (e.g., α-PVP, MDPV), this molecule lacks an aromatic ring, positioning it as a polar, aliphatic scaffold for medicinal chemistry and chiral ligand applications.

Why Generic 3-(Dimethylamino)pyrrolidine Derivatives Cannot Substitute for 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one in Research Procurement


The target compound combines three structural features—a (S)-configured dimethylamino pyrrolidine, a 2-aminopropan-1-one amide linkage, and dual amine basicity (pKa₁ ~7.5–8.5 for the tertiary amine; pKa₂ ~9–10 for the primary amine)—that are absent in superficially similar analogues. Removal of the 2-amino group (e.g., CAS 1479617-38-3) eliminates a hydrogen-bond donor and a protonation site, altering solubility and target engagement potential. Inversion of the pyrrolidine stereochemistry to the (3R)-diastereomer (CAS 1401668-51-6) changes the spatial presentation of the dimethylamino group, which in closely related pyrrolidine-containing pharmacophores (e.g., α-PVP) produces 10- to 30-fold differences in transporter inhibition potency and in vivo behavioural effects [1]. Replacement with an aromatic-substituted cathinone (e.g., α-PPP, α-PVP) introduces a lipophilic phenyl ring and removes the primary amine, fundamentally altering logP-driven ADME properties. The quantitative evidence below demonstrates that these structural distinctions produce measurable differences in physicochemical descriptors, stereochemical purity specifications, and synthetic utility that affect procurement decisions for medicinal chemistry, chiral ligand development, and analytical reference standard applications.

Quantitative Differentiation Evidence for 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one Versus Closest Analogs


Stereochemical Configuration Defines Diastereomeric Identity: (2S,3S) versus (2S,3R) Purity Specifications

The target compound bearing the (S)-configured pyrrolidine 3-position is commercially available as two discrete diastereomers: (2S,3S)-2-amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (CAS 1401665-89-1) and (2S,3R)-2-amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (CAS 1401668-51-6). Vendor specifications report ≥95% chemical purity for each diastereomer, with the (2S,3S)-isomer also available at ≥98% purity (CAS 1401665-89-1, MolCore NLT 98%; Leyan 98%) . The unresolved stereoisomer mixture (CAS 1344974-62-4) is offered at 95–97% purity but does not specify enantiomeric or diastereomeric excess, meaning the actual ratio of stereoisomers is undefined for that product. In structurally analogous pyrrolidine-containing stimulants, stereochemistry at the pyrrolidine 3-position produces ≥10-fold differences in biological activity: for α-PVP, the S-enantiomer is 10–30 times more potent than the R-enantiomer at blocking dopamine and norepinephrine uptake, and requires 30-fold lower doses to produce equivalent cardiovascular effects in vivo [1]. While direct activity data for the target compound itself are absent from the open literature, the principle that stereochemical configuration at the pyrrolidine 3-position governs pharmacological potency is firmly established for this scaffold class.

Chiral resolution Stereochemical purity Diastereomer differentiation Pharmaceutical intermediate

Dual Basicity Profile: Primary Amine Plus Tertiary Amine Differentiation from Monoamine-Only Analogs

The target compound possesses two distinct basic nitrogen centres: a primary amine (predicted pKa ~9–10) and a tertiary dimethylamino group on the pyrrolidine (predicted pKa ~7.5–8.5), providing one hydrogen bond donor and three hydrogen bond acceptors [1]. The closest commercially available analog lacking the 2-amino group—3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one (CAS 1479617-38-3; C₉H₁₈N₂O, MW 170.25)—contains only a single tertiary amine, resulting in zero hydrogen bond donors and only two hydrogen bond acceptors [2]. Computed XLogP3-AA for the target compound is -0.5, indicating substantially higher aqueous solubility and lower membrane permeability than phenyl-containing cathinones (e.g., α-PVP: XLogP ~3.0–3.5). The presence of the primary amine also enables further derivatisation via amide coupling, reductive amination, or Boc protection, which is structurally impossible for the des-amino analog.

Physicochemical profiling Hydrogen bonding Ionisation state Solubility

Absence of Aromatic Ring: Aliphatic Scaffold Differentiation from Cathinone-Class Research Chemicals

The target compound is an entirely aliphatic amino ketone, structurally distinct from the cathinone class (β-keto amphetamines) that dominate this chemical space. Cathinones such as α-PVP, α-PPP, and MDPV universally contain a phenyl ring directly attached to the carbonyl, which drives DAT/SERT selectivity through aromatic stacking interactions at monoamine transporters [1]. The Kolanos et al. (2015) structure-activity study of 11 α-PVP analogs demonstrated that DAT inhibition potency varied over a >1,500-fold range depending on the α-substituent and ring size, with all active analogs retaining the phenyl ring; none of the tested analogs inhibited SERT at 10 µM [1]. The target compound's replacement of the phenyl with a primary amine eliminates the key pharmacophoric element for DAT binding, producing a fundamentally different target engagement profile. This structural divergence means the compound cannot be substituted into SAR series designed around cathinone scaffolds, and it may serve as a negative control or orthogonal scaffold for transporter selectivity studies.

Scaffold classification CNS drug discovery Off-target profiling Ligand design

Chiral Building Block Provenance: Direct Connection to Bafetinib and Kinase Inhibitor Synthesis

The (S)-3-(dimethylamino)pyrrolidine fragment embedded within the target compound is a validated chiral building block with a documented role in approved and clinical-stage pharmaceuticals. Most prominently, this fragment constitutes the chiral amine moiety of bafetinib (INNO-406; CAS 859212-16-1), a dual Bcr-Abl/Lyn kinase inhibitor with IC₅₀ values of 5.8 nM (Bcr-Abl) and 19 nM (Lyn) that reached Phase II clinical trials for leukaemia [1]. The amide coupling of (S)-3-(dimethylamino)pyrrolidine with N-protected L-alanine yields the target compound as a discrete intermediate or structural surrogate for bafetinib's key chiral fragment. In contrast, the (R)-diastereomer (CAS 1401668-51-6) would produce a diastereomeric amide with different steric presentation. The 3-(dimethylamino)-1-(pyrrolidin-1-yl)propan-1-one analog (CAS 1479617-38-3) lacks the primary amine entirely and cannot serve as a bafetinib-related intermediate.

Chiral building block Pharmaceutical intermediate Kinase inhibitor Bcr-Abl

Purity Specifications: 98% Diastereomer versus 95–97% Unresolved Mixture

The (2S,3S)-diastereomer (CAS 1401665-89-1) is available at NLT 98% purity from multiple vendors including MolCore (ISO-certified) and Leyan, with explicit stereochemical identity confirmed by the CAS registry assignment . The unresolved stereoisomer mixture (CAS 1344974-62-4; labelled as '(S)-2-Amino-1-(3-dimethylamino-pyrrolidin-1-yl)-propan-1-one' without specification of the 3-position stereochemistry) is offered at 95% (AKSci) or 97% (CheMenu) purity, but neither vendor provides diastereomeric excess data . For analytical reference standard applications, the undefined diastereomeric composition of CAS 1344974-62-4 introduces uncertainty that is unacceptable for chiral HPLC method validation, quantitative NMR, or any assay requiring a single molecular entity with defined three-dimensional structure.

Analytical reference standard Quality control Procurement specification Purity assay

Procurement-Driven Application Scenarios for 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one


Chiral HPLC Method Development and Analytical Reference Standard

The (2S,3S)-diastereomer (CAS 1401665-89-1, ≥98% purity) provides a single, stereochemically defined molecular entity suitable for developing chiral HPLC separation methods, system suitability testing, and quantitative NMR reference standard preparation. Unlike the unresolved stereoisomer mixture (CAS 1344974-62-4), the defined diastereomer eliminates the risk of co-eluting stereoisomers that could invalidate chromatographic resolution calculations . The dual amine functionality (primary amine, tertiary dimethylamino group) provides UV-transparent chromophores, making the compound compatible with low-wavelength UV detection and charged aerosol detection methods.

Chiral Building Block for Bafetinib Analog Synthesis

The (S)-3-(dimethylamino)pyrrolidine fragment within the target compound is identical to the chiral amine moiety of the clinical-stage Bcr-Abl/Lyn inhibitor bafetinib (INNO-406). The compound serves as a protected or unprotected amide intermediate in synthetic routes to bafetinib analogs, where the (S)-configuration at the pyrrolidine 3-position is critical for kinase binding affinity (bafetinib: Bcr-Abl IC₅₀ = 5.8 nM) [1]. Researchers synthesising bafetinib derivatives or conducting SAR studies on pyrrolidine-containing kinase inhibitors should specify the (2S,3S)-diastereomer to maintain the required stereochemistry.

Aliphatic Negative Control for Monoamine Transporter Pharmacology Studies

The complete absence of an aromatic ring distinguishes this compound from all major pyrrolidine-containing cathinones (α-PVP, α-PPP, MDPV). In dopamine transporter (DAT) and serotonin transporter (SERT) uptake inhibition assays using rat brain synaptosomes, cathinone analogs with phenyl rings show DAT IC₅₀ values ranging from 0.04 µM to >10 µM depending on α-substituent structure [2]. This compound, lacking the aromatic pharmacophore, can serve as an aliphatic, polar-matched control to isolate the contribution of aromatic stacking interactions to transporter binding. Procurement of the single (2S,3S)-diastereomer ensures that any residual activity is attributable to the aliphatic scaffold rather than stereochemical heterogeneity.

Fragment-Based Drug Discovery with High Aqueous Solubility

With a computed XLogP3-AA of -0.5, one hydrogen bond donor, and three hydrogen bond acceptors, this compound meets fragment-like physicochemical criteria (MW < 300, logP < 3, HBD ≤ 3, HBA ≤ 3) [3]. The low lipophilicity translates to high aqueous solubility, making it suitable for fragment screening at concentrations up to 1 mM without DMSO precipitation artifacts. The dual amine ionisation states (tertiary amine pKa ~7.5–8.5; primary amine pKa ~9–10) provide multiple protonation species for physiologically relevant screening conditions, and the primary amine offers a synthetic handle for fragment growing or linking strategies.

Quote Request

Request a Quote for 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.